

Unveiling Ethyl N-(tert-butoxycarbonyl)oxamate: From Discovery to Synthesis and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl N-(tert-butoxycarbonyl)oxamate</i>
Cat. No.:	B1333540

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characteristics of **Ethyl N-(tert-butoxycarbonyl)oxamate**, a key reagent in modern organic chemistry.

This technical document provides an in-depth overview of **Ethyl N-(tert-butoxycarbonyl)oxamate**, a versatile building block, from its initial discovery to its detailed synthesis and characterization. It serves as a practical resource for laboratory work, offering detailed experimental protocols and a summary of its chemical and physical properties.

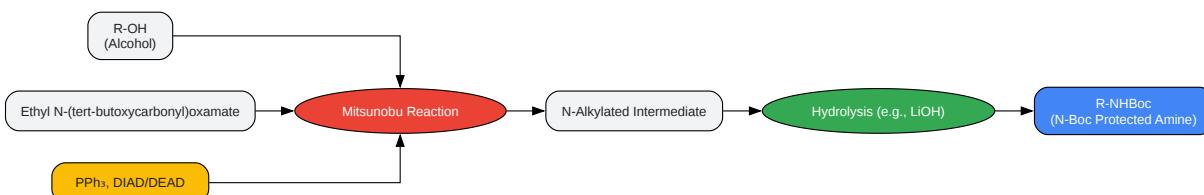
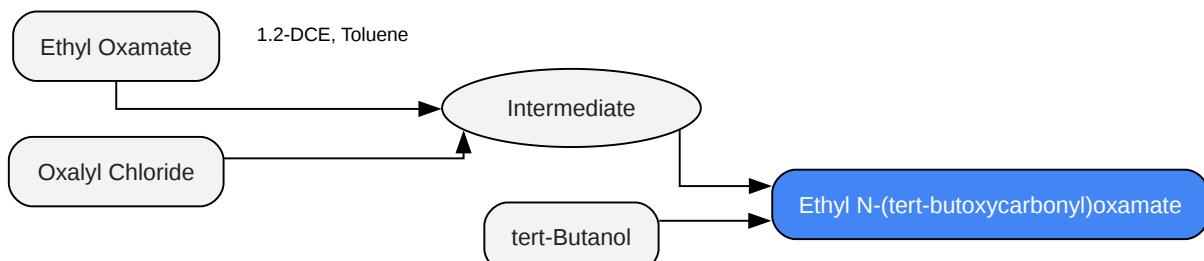
Introduction

Ethyl N-(tert-butoxycarbonyl)oxamate, also known as N-Boc ethyl oxamate, has emerged as a significant reagent, particularly in the synthesis of N-Boc protected amines. Its discovery and initial application were first reported by Berrée, Michelot, and Le Corre in a 1998 publication in *Tetrahedron Letters*. They introduced it as a novel nitrogen nucleophile for use in Mitsunobu reactions, a powerful method for converting alcohols into a variety of other functional groups.^[1] This discovery provided a valuable tool for synthetic chemists, offering a reliable method for the introduction of the widely used tert-butoxycarbonyl (Boc) protecting group onto a nitrogen atom.

The primary utility of **Ethyl N-(tert-butoxycarbonyl)oxamate** lies in its ability to participate in reactions like the Mitsunobu reaction to form C-N bonds, a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules.^{[2][3][4][5]}

Physicochemical Properties and Characterization

A summary of the key physicochemical and characterization data for **Ethyl N-(tert-butoxycarbonyl)oxamate** is presented in the table below. This data is essential for its identification, handling, and use in synthesis.



Property	Value
CAS Number	216959-34-1
Molecular Formula	C ₉ H ₁₅ NO ₅
Molecular Weight	217.22 g/mol
Appearance	Colorless to pale yellow liquid/solid
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	5.14 (dt, J = 17.2, 1.4 Hz, 1H), 5.05 (dt, J = 10.4, 1.4 Hz, 1H), 4.43 (bs, 1H), 4.21 (bs, 1H), 1.44 (s, 9H), 1.20 (d, J = 6.8 Hz, 3H)[6]

First Synthesis of Ethyl N-(tert-butoxycarbonyl)oxamate

The seminal work by Berrée, Michelot, and Le Corre laid the groundwork for the synthesis of this important reagent. A subsequent detailed and scalable procedure, following the originally reported method, was published by van Veen, Wales, and Clayden in 2021.[6] This procedure provides a clear and reproducible pathway for the gram-scale synthesis of **Ethyl N-(tert-butoxycarbonyl)oxamate**.

Synthetic Pathway

The synthesis involves the reaction of ethyl oxamate with oxalyl chloride, followed by the introduction of the tert-butoxycarbonyl group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions | CoLab [colab.ws]
- 2. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]

- 5. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unveiling Ethyl N-(tert-butoxycarbonyl)oxamate: From Discovery to Synthesis and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333540#discovery-and-first-synthesis-of-ethyl-n-tert-butoxycarbonyl-oxamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com